molecular formula C8H11NO6S2 B12526191 3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid CAS No. 676120-61-9

3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid

Cat. No.: B12526191
CAS No.: 676120-61-9
M. Wt: 281.3 g/mol
InChI Key: ODNFMKMHCOMLHC-UHFFFAOYSA-N
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Description

3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, hydroxy, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of the reagents. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile in various applications, from chemical synthesis to biological research .

Properties

CAS No.

676120-61-9

Molecular Formula

C8H11NO6S2

Molecular Weight

281.3 g/mol

IUPAC Name

3-amino-5-ethylsulfonyl-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C8H11NO6S2/c1-2-16(11,12)5-3-6(9)8(10)7(4-5)17(13,14)15/h3-4,10H,2,9H2,1H3,(H,13,14,15)

InChI Key

ODNFMKMHCOMLHC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C(=C1)S(=O)(=O)O)O)N

Origin of Product

United States

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